REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-].[Na+]>CCO.O>[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
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Name
|
methyl 4-(2-methoxypyridin-3-yl)-3-methylbenzoate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1C1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
5.83 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, which
|
Type
|
WASH
|
Details
|
the aqueous phase was washed twice with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated (volume divided by 3)
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1C1=C(C=C(C(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |